molecular formula C22H24N2O5 B2652834 ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 868212-13-9

ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B2652834
CAS No.: 868212-13-9
M. Wt: 396.443
InChI Key: RPSQYGHNBNIUKF-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by its complex structure, which includes a pyrazole ring, a methoxyphenyl group, and an ethyl ester functional group

Scientific Research Applications

Ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it has biological activity, it could potentially be developed into a drug or therapeutic agent .

Preparation Methods

The synthesis of ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with a methoxyphenyl derivative.

    Esterification: The final step involves the esterification of the phenoxyacetic acid derivative with ethanol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Comparison with Similar Compounds

Similar compounds to ethyl 2-{2-[1-acetyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate include:

    Ethyl 4-methoxyphenylacetate: This compound shares the methoxyphenyl and ethyl ester groups but lacks the pyrazole ring.

    Phenoxyacetic acid derivatives: These compounds have similar phenoxyacetic acid structures but may differ in their substituents and functional groups.

The uniqueness of this compound lies in its combination of the pyrazole ring, methoxyphenyl group, and ethyl ester, which confer specific chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 2-[2-[2-acetyl-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-28-22(26)14-29-21-8-6-5-7-18(21)20-13-19(23-24(20)15(2)25)16-9-11-17(27-3)12-10-16/h5-12,20H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQYGHNBNIUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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